2,3,6-Trichloro-5-(trichloromethyl)pyridine
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Overview
Description
2,3,6-Trichloro-5-(trichloromethyl)pyridine is an organic compound with the molecular formula C6HCl6N and a molecular weight of 299.80 g/mol . It is a chlorinated pyridine derivative, known for its use in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,6-Trichloro-5-(trichloromethyl)pyridine can be synthesized through the reaction of 2,3-dichloropyridine with chloromethane under high temperature and in the presence of a base catalyst . The reaction typically involves heating the reactants to a temperature of around 278-279°C .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the product. The process may also include steps for purification and isolation of the compound .
Chemical Reactions Analysis
Types of Reactions
2,3,6-Trichloro-5-(trichloromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative .
Scientific Research Applications
2,3,6-Trichloro-5-(trichloromethyl)pyridine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used as a drug.
Industry: It is utilized in the production of pesticides and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,3,6-Trichloro-5-(trichloromethyl)pyridine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trichloromethyl)pyridine: Similar in structure but with fewer chlorine atoms, leading to different reactivity and applications.
2,3,6-Trichloro-5-methylpyridine: Another chlorinated pyridine derivative with a methyl group instead of a trichloromethyl group.
Uniqueness
2,3,6-Trichloro-5-(trichloromethyl)pyridine is unique due to its specific arrangement of chlorine atoms and the trichloromethyl group, which confer distinct chemical properties and reactivity. This makes it particularly useful in certain industrial and research applications where other compounds may not be as effective .
Properties
IUPAC Name |
2,3,6-trichloro-5-(trichloromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl6N/c7-3-1-2(6(10,11)12)4(8)13-5(3)9/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRPBTXNKBYTSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Cl)Cl)C(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl6N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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